[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate
Description
This compound is a stereospecific oxolane (tetrahydrofuran) derivative featuring multiple functional groups:
- Stereochemistry: All four chiral centers (2R,3R,4R,5R) confer a rigid three-dimensional structure critical for interactions in biological or catalytic systems.
- Substituents: 3,4-Dibenzoyloxy groups: These ester moieties enhance lipophilicity and may influence metabolic stability. 4-Methyl group: Steric hindrance at position 4 could affect conformational flexibility.
Properties
Molecular Formula |
C32H26N2O10 |
|---|---|
Molecular Weight |
598.6 g/mol |
IUPAC Name |
[(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C32H26N2O10/c1-32(44-30(38)23-15-9-4-10-16-23)27(43-29(37)22-13-7-3-8-14-22)25(20-41-28(36)21-11-5-2-6-12-21)42-31(32)33-19-24(34(39)40)17-18-26(33)35/h2-19,25,27,31H,20H2,1H3/t25-,27-,31-,32-/m1/s1 |
InChI Key |
AWKZGSYKGWPPIC-VHPOQJMKSA-N |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1N2C=C(C=CC2=O)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1(C(C(OC1N2C=C(C=CC2=O)[N+](=O)[O-])COC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one typically involves the following steps:
Protection of Ribofuranose: The ribofuranose sugar is protected by benzoylation to form 2,3,5-Tri-O-benzoyl-D-ribofuranose.
Formation of the Nucleoside: The protected ribofuranose is then coupled with a pyridine derivative under acidic or basic conditions to form the nucleoside analog.
Nitration: The pyridine ring is nitrated to introduce the nitro group at the 5-position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoyl protecting groups can be removed under acidic or basic conditions to yield the free nucleoside.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
Reduction: 1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-aminopyridine-2(1H)-one.
Deprotection: 1-(2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one.
Scientific Research Applications
1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as a nucleoside analog in antiviral research.
Medicine: Investigated for its potential therapeutic properties in cancer treatment.
Industry: Used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3,5-Tri-O-benzoyl-2-C-b-methyl-b-D-ribofuranosyl)-5-nitropyridine-2(1H)-one involves its incorporation into biological systems where it can interfere with nucleic acid synthesis. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
Compound A : [(2R,3R,4R)-2-[(Benzoyloxy)methyl]-4-hydroxy-4-methyl-5-oxooxolan-3-yl] Benzoate (CAS 729596-46-7)
- Key Differences :
- 5-Oxo group replaces the 5-nitro-2-oxopyridin-1-yl moiety, reducing electron-withdrawing effects.
- 4-Hydroxy group instead of a 4-methyl substituent, increasing polarity and hydrogen-bonding capacity.
- Implications :
Compound B : [(2R,3R,4R,5R)-5-(4-Benzamido-2-oxopyrimidin-1-yl)-3-benzoyloxy-4-fluoro-4-methyloxolan-2-yl]methyl Benzoate
- Key Differences: 4-Fluoro substituent: Enhances metabolic stability and electronegativity compared to the 4-methyl group.
- Physicochemical Data :
Compound C : 3,5-Di-O-(p-Toluoyl)-5-(2-Hydroxyethyl)-2-deoxyuridine
- Key Differences :
- 2-Hydroxyethyl substituent on pyrimidinedione enhances hydrophilicity.
- Methylbenzoyl esters (p-toluoyl) instead of benzoyl groups increase steric bulk and may alter substrate-enzyme interactions.
- Implications :
Research Implications
- Electron-Withdrawing Groups : The nitro group in the target compound may enhance reactivity in nucleophilic substitution or serve as a pharmacophore in antimicrobial or anticancer agents, unlike Compounds A and C .
- Adduct Formation : Compound B’s CCS data suggest distinct interactions in mass spectrometry-based analyses, which could guide analytical method development for the target compound .
Biological Activity
Molecular Characteristics
- IUPAC Name : [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate
- Molecular Formula : C26H21N3O7
- Molecular Weight : 465.46 g/mol
- CAS Number : 97614-43-2
Structural Features
The compound features a tetrahydrofuran ring with multiple functional groups, including:
- Dibenzoyloxy groups : Contributing to its lipophilicity and potential interaction with biological membranes.
- Nitropyridine moiety : Known for its role in biological activity, particularly in enzyme inhibition and as a pharmacophore in drug design.
Antimicrobial Properties
Research indicates that compounds with similar structural features exhibit antimicrobial activity. The presence of the nitropyridine group is particularly noteworthy as it has been associated with enhanced antibacterial properties. Studies have shown that derivatives of nitropyridine can inhibit the growth of various bacterial strains, making this compound a candidate for further exploration as an antimicrobial agent.
Enzyme Inhibition
The dibenzoyloxy and nitropyridine groups may interact with specific enzymes, potentially leading to inhibition. For instance:
- Target Enzymes : The compound could inhibit enzymes involved in bacterial cell wall synthesis or metabolic pathways crucial for bacterial survival.
Cytotoxicity Studies
Preliminary cytotoxicity assays suggest that the compound may possess selective toxicity towards cancer cell lines. The mechanism of action may involve:
- Induction of apoptosis through the activation of caspases.
- Disruption of cellular signaling pathways critical for tumor growth.
Case Studies
- Antibacterial Activity : A study conducted on various derivatives showed that compounds similar to this one exhibited significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.
- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that the compound could reduce cell viability in HeLa and MCF-7 cell lines by inducing apoptosis.
Synthesis Pathways
The synthesis of [(2R,3R,4R,5R)-3,4-dibenzoyloxy-4-methyl-5-(5-nitro-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate typically involves several key steps:
- Formation of the Tetrahydrofuran Ring : Utilizing starting materials that allow for cyclization.
- Introduction of Benzoyloxy Groups : Achieved through acylation reactions.
- Nitration of Pyridine Derivatives : To introduce the nitro group at the desired position.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition against S. aureus and E. coli. |
| Cytotoxicity | Induces apoptosis in HeLa and MCF-7 cells; potential for cancer treatment applications. |
| Enzyme Interaction | Potential inhibition of key metabolic enzymes in bacteria. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
